tert-butyl [2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate
Description
This compound is a carbamate derivative featuring a tert-butyl-protected amine group linked via an ethyl chain to a benzamide moiety substituted with a 5-methyltetrazole ring. The tert-butyl carbamate group serves as a protective moiety for amines, enhancing stability during synthesis . The 5-methyltetrazole ring is a bioisostere for carboxylic acids, offering metabolic resistance while maintaining hydrogen-bonding capabilities .
Properties
Molecular Formula |
C16H22N6O3 |
|---|---|
Molecular Weight |
346.38 g/mol |
IUPAC Name |
tert-butyl N-[2-[[2-(5-methyltetrazol-1-yl)benzoyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C16H22N6O3/c1-11-19-20-21-22(11)13-8-6-5-7-12(13)14(23)17-9-10-18-15(24)25-16(2,3)4/h5-8H,9-10H2,1-4H3,(H,17,23)(H,18,24) |
InChI Key |
UFWKALFVNUHYJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the nitrosation of 1-methyl-1H-pyrazol-5-amine, followed by reduction, esterification, and amino group protection. The final condensation step involves the reaction of the protected intermediate with tert-butyl carbamate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for higher yields and efficiency. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
tert-Butyl [2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl [2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Tetrazole Substitutions
- Compound A: tert-butyl (2-(5-cyclopropyl-1H-tetrazol-1-yl)ethyl)carbamate (CAS 1244058-84-1) Structural Difference: Cyclopropyl substituent replaces the methyl group on the tetrazole. Synthesis: Similar tert-butyl carbamate protection strategies are employed, though cyclopropyl introduction may require additional steps (e.g., cyclopropanation reactions) .
- Compound B: tert-butyl N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate (CAS 843623-19-8) Structural Difference: Oxadiazole replaces tetrazole; methylsulfanyl group adds sulfur-based hydrophobicity. Sulfur atoms may enhance metabolic stability but increase molecular weight .
Analogues with Varied Linkers or Core Structures
- Impact: The pyrazole core may improve π-π stacking in hydrophobic pockets, while the trifluoromethyl group enhances bioavailability and resistance to oxidative metabolism .
- Compound D: tert-butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate Structural Difference: Benzooxazole replaces tetrazole-substituted benzamide; 3-oxobutyl linker adds ketone functionality. Impact: Benzooxazole’s planar structure may improve DNA intercalation properties, but the ketone could introduce reactivity concerns in vivo .
Methodological Considerations in Similarity Assessment
- Similarity Metrics: Tanimoto coefficients (based on Morgan fingerprints) indicate high similarity (>0.85) between the target compound and methyltetrazole analogs but lower scores (~0.6) for oxadiazole or pyrazole derivatives . Activity cliffs exist: For example, a minor structural change (e.g., methyl to cyclopropyl in Compound A) may drastically reduce antimycobacterial activity despite high structural similarity .
- Cross-Reactivity: Immunoassays targeting the tert-butyl carbamate moiety may show cross-reactivity with Compounds A and B, but specificity improves with assays designed around the tetrazole ring .
Biological Activity
tert-butyl [2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate is a complex organic compound belonging to the carbamate class. Its structure, featuring a tert-butyl group and a 5-methyl-1H-tetrazole moiety , suggests significant potential for biological activity. The tetrazole ring is particularly notable for its diverse pharmacological properties, including antimicrobial and anti-inflammatory effects.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 346.38 g/mol . The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Tert-butyl group | Commonly used as a protecting group in organic synthesis |
| Tetrazole moiety | Known for its biological activity |
| Carbonyl group | Linked to an aromatic ring, enhancing chemical reactivity |
Biological Activity
Research indicates that compounds containing tetrazole rings often exhibit significant biological activities. Specifically, this compound may act as an inhibitor in various biological pathways, making it a candidate for drug development.
Antimicrobial Activity
Studies have shown that tetrazole derivatives can possess antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains. The presence of the tetrazole moiety in this compound may enhance its interaction with microbial targets, potentially leading to effective antimicrobial agents.
Anti-inflammatory Properties
Tetrazoles are also associated with anti-inflammatory effects. Research suggests that this compound could inhibit inflammatory pathways, possibly through the modulation of cytokine production or interference with signaling cascades involved in inflammation.
Case Studies
Several studies have explored the biological activity of related compounds, highlighting the potential of tetrazole-containing structures:
-
Inhibition Studies :
- A study reported the synthesis and evaluation of tetrazole derivatives against specific enzymes involved in inflammatory responses. Compounds similar to this compound showed promising inhibition rates, suggesting potential therapeutic applications.
-
Cell Line Assays :
- In vitro assays using cancer cell lines indicated that certain tetrazole derivatives could induce apoptosis and inhibit cell proliferation. These findings support the hypothesis that this compound may exhibit similar effects.
Interaction Studies
Understanding the pharmacodynamics of this compound is crucial for its development as a therapeutic agent. Interaction studies typically involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to target proteins.
- Mechanistic Studies : Investigating the pathways affected by the compound, particularly those related to inflammation and microbial resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
